molecular formula C17H10N2OS2 B2529690 2-(1,3-Benzothiazol-2-ylsulfanyl)quinoline-3-carbaldehyde CAS No. 733794-82-6

2-(1,3-Benzothiazol-2-ylsulfanyl)quinoline-3-carbaldehyde

Cat. No.: B2529690
CAS No.: 733794-82-6
M. Wt: 322.4
InChI Key: NIIWFOLWVQMJNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)quinoline-3-carbaldehyde is a chemical compound with the molecular formula C17H10N2OS2 and a molecular weight of 322.41 g/mol . This compound is known for its unique structure, which combines a benzothiazole moiety with a quinoline ring, linked by a sulfanyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Scientific Research Applications

2-(1,3-Benzothiazol-2-ylsulfanyl)quinoline-3-carbaldehyde has several scientific research applications:

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin. It may also cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

As this compound is available for research use only , it could be subject to further studies to determine its potential applications in various fields.

Preparation Methods

The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)quinoline-3-carbaldehyde typically involves the reaction of 2-mercaptobenzothiazole with 3-formylquinoline under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for larger scale production.

Chemical Reactions Analysis

2-(1,3-Benzothiazol-2-ylsulfanyl)quinoline-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring or the benzothiazole moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-ylsulfanyl)quinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-(1,3-Benzothiazol-2-ylsulfanyl)quinoline-3-carbaldehyde can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)quinoline-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2OS2/c20-10-12-9-11-5-1-2-6-13(11)18-16(12)22-17-19-14-7-3-4-8-15(14)21-17/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIWFOLWVQMJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)SC3=NC4=CC=CC=C4S3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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